Cas no 1093214-56-2 (4-(cyclopropylmethyl)benzoic acid)

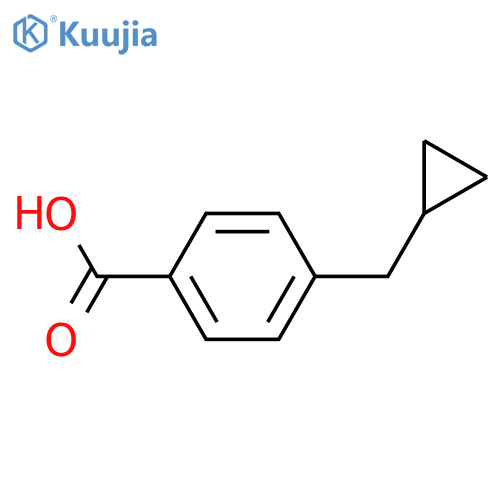

1093214-56-2 structure

商品名:4-(cyclopropylmethyl)benzoic acid

CAS番号:1093214-56-2

MF:C11H12O2

メガワット:176.211783409119

CID:4571058

4-(cyclopropylmethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(cyclopropylmethyl)benzoic acid

-

- インチ: 1S/C11H12O2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13)

- InChIKey: PRQDVTYKDOKDPZ-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(CC2CC2)C=C1

4-(cyclopropylmethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4287206-5.0g |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95.0% | 5.0g |

$3147.0 | 2025-03-15 | |

| Enamine | EN300-4287206-0.05g |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95.0% | 0.05g |

$252.0 | 2025-03-15 | |

| Enamine | EN300-4287206-0.25g |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95.0% | 0.25g |

$538.0 | 2025-03-15 | |

| A2B Chem LLC | AX58801-250mg |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95% | 250mg |

$602.00 | 2024-04-20 | |

| Aaron | AR01EKWT-500mg |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95% | 500mg |

$1190.00 | 2025-02-10 | |

| Aaron | AR01EKWT-10g |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95% | 10g |

$6443.00 | 2023-12-16 | |

| A2B Chem LLC | AX58801-2.5g |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95% | 2.5g |

$2274.00 | 2024-04-20 | |

| Enamine | EN300-4287206-0.1g |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95.0% | 0.1g |

$376.0 | 2025-03-15 | |

| Enamine | EN300-4287206-2.5g |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95.0% | 2.5g |

$2127.0 | 2025-03-15 | |

| Enamine | EN300-4287206-10.0g |

4-(cyclopropylmethyl)benzoic acid |

1093214-56-2 | 95.0% | 10.0g |

$4667.0 | 2025-03-15 |

4-(cyclopropylmethyl)benzoic acid 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1093214-56-2 (4-(cyclopropylmethyl)benzoic acid) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量